

H-Pro-Val-OH: A Technical Guide to a Fundamental Dipeptide Building Block

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Compound of Interest

Compound Name: *H-Pro-Val-OH*

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide **H-Pro-Val-OH**, also known as L-Prolyl-L-valine. Due to its prevalence as a structural motif in larger bioactive peptides, the primary focus of this document is on its role as a crucial building block in peptide synthesis and drug discovery. While direct biological activity of the linear dipeptide is not extensively documented, this guide will also touch upon the known activities of its cyclic counterpart and related peptides to provide a complete contextual understanding.

Discovery and Historical Context

The history of **H-Pro-Val-OH** is intrinsically linked to the discovery and characterization of its constituent amino acids, L-proline and L-valine, during the golden age of amino acid chemistry in the early 20th century.

- **L-Proline:** First synthesized by Richard Willstätter in 1900, its name was later coined in 1904 by the Nobel laureate Emil Fischer, who recognized its prevalence in proteins and the cumbersomeness of its systematic name, α -pyrrolidinecarboxylic acid.^[1]
- **L-Valine:** Isolated in 1856 by Eugen Freiherr von Gorup-Besanez from the pancreas, it was not until 1906 that Emil Fischer elucidated its structure and suggested the name "valine," derived from valeric acid.^[1]

Given Emil Fischer's extensive work on synthesizing dipeptides around this time, it is highly probable that **H-Pro-Val-OH** was first synthesized in the early 20th century as part of the foundational efforts to understand peptide bonds and protein structure. However, specific documentation of its initial synthesis is not readily available, underscoring its fundamental nature as a basic dipeptide combination. Today, **H-Pro-Val-OH** is widely available commercially and is utilized as a key intermediate in the synthesis of more complex peptides.[\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **H-Pro-Val-OH** is presented in the table below.

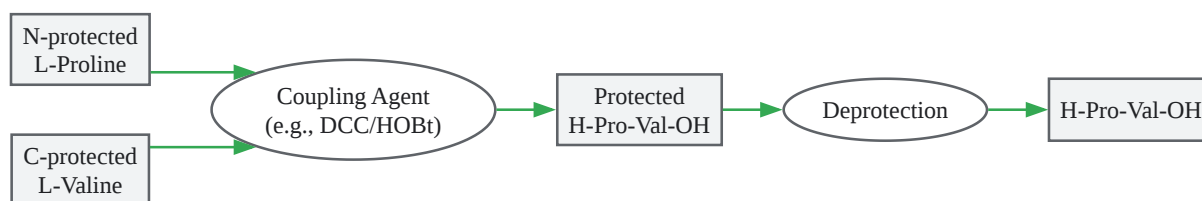
Property	Value	Reference(s)
Chemical Name	L-Prolyl-L-valine	[2]
Synonyms	H-Pro-Val-OH, Pro-Val, Prolylvaline	[2]
CAS Number	52899-09-9	[3]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	[3]
Molecular Weight	214.26 g/mol	[3]
Appearance	White to off-white powder	
Solubility	Soluble in water	

Synthesis of H-Pro-Val-OH

The synthesis of **H-Pro-Val-OH** can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale and purity.

Solution-Phase Synthesis

Solution-phase synthesis is often used for large-scale production of dipeptides. A general workflow is depicted below.



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Fig. 1: General workflow for solution-phase synthesis of **H-Pro-Val-OH**.

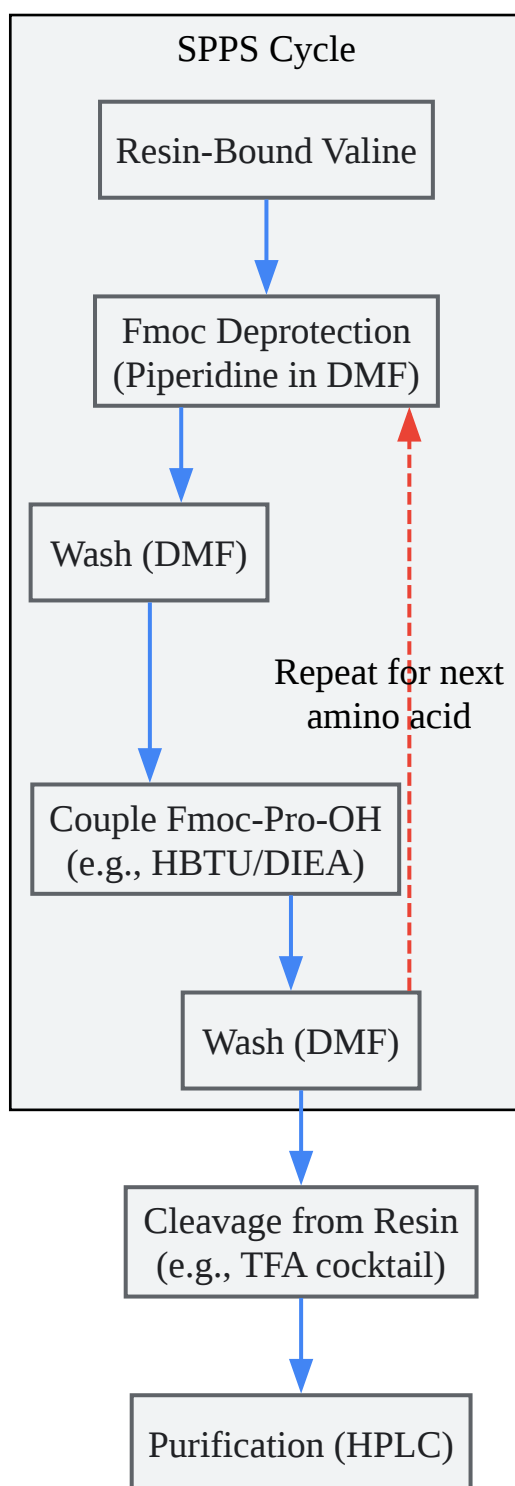
Experimental Protocol: Synthesis of N-CBZ-L-prolyl-L-valine (A Protected Precursor)

A detailed protocol for the synthesis of a protected form of **H-Pro-Val-OH** is as follows:

- **Reaction Setup:** Combine L-Valine (30 mmol, 3.52 g) and triethylamine (60 mmol, 8.36 mL) in 275 mL of a 1:1 dioxane-water mixture.
- **pH Adjustment:** Add solid carbon dioxide pieces with stirring to achieve a pH of 8.5.
- **Coupling:** Add N-CBZ-L-proline 4-nitrophenyl ester (30 mmol, 11.11 g) to the solution and stir at room temperature for 20 hours.
- **Acidification and Extraction:** Acidify the clear yellow solution by gradual addition of 1N HCl. Concentrate the solution by rotary evaporation and dilute with ethyl acetate.
- **Washing:** Separate the organic phase and wash it with water (5 times) and brine (2 times).
- **Drying and Crystallization:** Dry the organic phase with MgSO₄ and evaporate the solvent to yield an oil. Crystallize the residue from hot ethyl acetate-hexane to obtain N-CBZ-L-prolyl-L-valine as a white solid.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common method for synthesizing longer peptides that may incorporate the **H-Pro-Val-OH** motif. The general principle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.



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Fig. 2: Simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

General Experimental Protocol for SPPS:

- **Resin Preparation:** Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling:** Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin.
- **Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine using a solution of piperidine in DMF.
- **Washing:** Wash the resin thoroughly with DMF to remove excess reagents.
- **Coupling of the Next Amino Acid:** Add the next N-Fmoc-protected amino acid (Fmoc-Pro-OH) along with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) to the resin. Allow the coupling reaction to proceed to completion.
- **Washing:** Wash the resin again to remove unreacted reagents.
- **Repeat:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
- **Cleavage:** Once the desired peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Applications

H-Pro-Val-OH is primarily recognized as a dipeptide building block for the synthesis of larger, biologically active peptides and peptidomimetics.^[2] Its incorporation into a peptide sequence can impart specific conformational properties due to the rigid pyrrolidine ring of the proline residue. This can be critical for achieving the desired three-dimensional structure for receptor binding or enzymatic activity.

While the linear dipeptide itself has limited reported biological activity, a study on the protozoan *Tetrahymena* demonstrated that pretreatment with Pro-Val induced a "negative imprinting" effect, which resulted in a decrease in the binding of a FITC-labeled version of the peptide.^[4]

This suggests a specific, albeit not fully characterized, cellular recognition and response to this dipeptide in this organism.[4]

It is crucial to distinguish **H-Pro-Val-OH** from related, yet structurally different, peptides that have well-documented biological activities.

Peptide	Structure	Known Biological Activity	Reference(s)
H-Pro-Val-OH	Linear Dipeptide	Limited direct activity reported; primarily a synthetic building block.[2] Induces negative imprinting in Tetrahymena.[4]	
cyclo(L-Pro-L-Val)	Cyclic Dipeptide	Antibacterial activity against Gram-positive bacteria such as S. aureus and B. subtilis. [5] Also exhibits quorum sensing inhibition.[5]	
H-Val-Pro-Pro-OH	Linear Tripeptide	Inhibitor of Angiotensin I-Converting Enzyme (ACE) with an IC ₅₀ of 9 µM.[6][7] It also demonstrates anti-hypertensive and anti-inflammatory properties and can enhance insulin sensitivity.[6]	

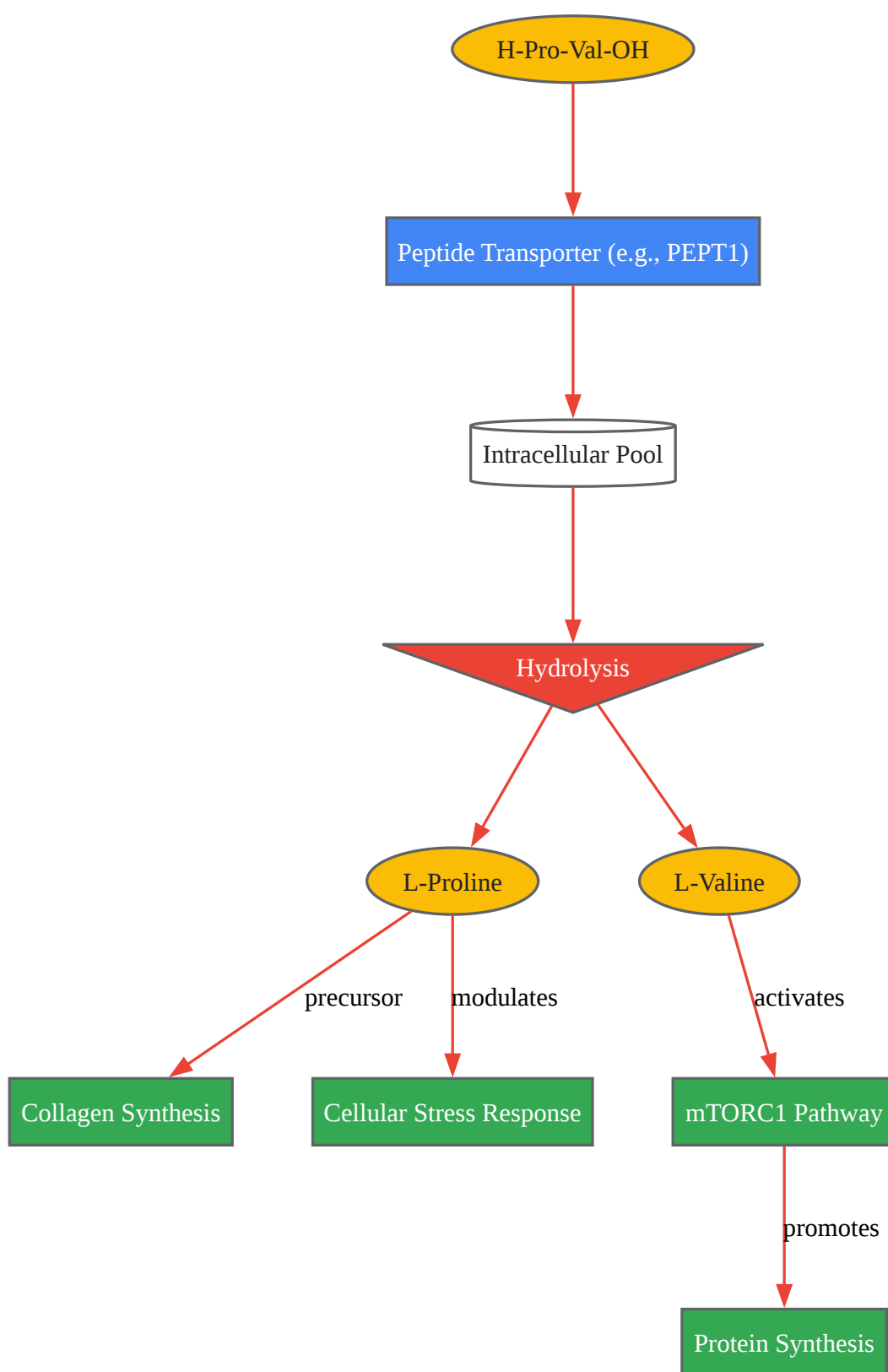
The distinct biological profiles of these closely related peptides highlight the significant impact of sequence and structure (linear vs. cyclic) on function.

Signaling Pathways

Currently, there are no specific signaling pathways that have been definitively associated with the direct action of the linear dipeptide **H-Pro-Val-OH**. Research into the biological effects of small di- and tripeptides is an ongoing field. The biological activities of its constituent amino acids, however, are well-known.

- **L-Valine:** As a branched-chain amino acid (BCAA), L-valine is involved in stimulating the central nervous system and is crucial for muscle metabolism and growth.[8] BCAAs are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[9]
- **L-Proline:** Proline metabolism is integral to collagen synthesis, cellular bioenergetics, and redox signaling. It plays a multifaceted role in cell behavior, including proliferation and stress response.

The potential interplay of these activities when combined in a dipeptide is an area for future research. A hypothetical signaling interaction is conceptualized below, based on the known roles of its constituent amino acids and the transport of dipeptides.



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Fig. 3: Hypothetical cellular fate and signaling influence of **H-Pro-Val-OH**.

Conclusion

H-Pro-Val-OH is a fundamental dipeptide with a rich historical context rooted in the foundational discoveries of amino acid chemistry. While it does not possess widely reported intrinsic biological activity, its significance lies in its role as a versatile and crucial building block in the fields of peptide synthesis and medicinal chemistry. The unique conformational constraints imposed by the proline residue make the Pro-Val motif a key component in the design of novel therapeutics, particularly in oncology and neurology. Understanding its synthesis and physicochemical properties is essential for any researcher working on the development of peptide-based drugs and probes. Future investigations may yet uncover novel biological roles for this simple dipeptide, but its primary and current value remains firmly in its utility as a synthetic intermediate.

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